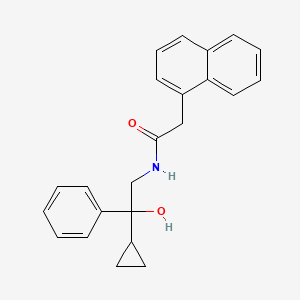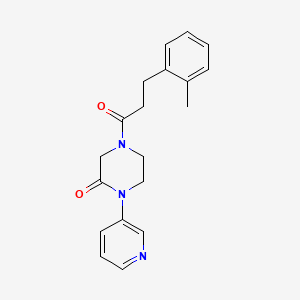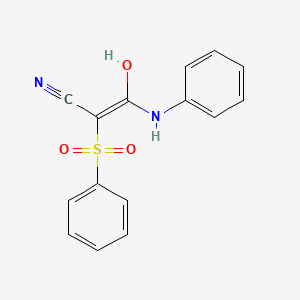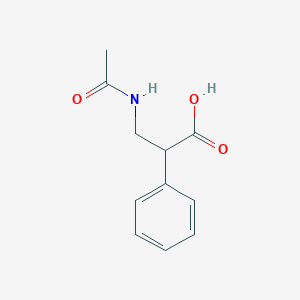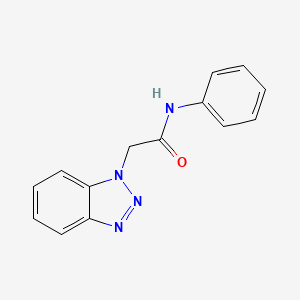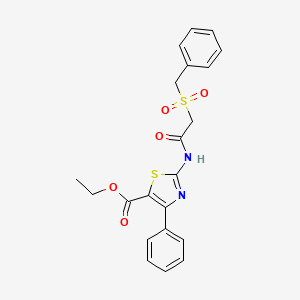
Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar thiazole carboxylate derivatives involves multiple steps, including photochemical reactions and cyclization processes. For example, one study describes a tandem photoarylation-photoisomerization process using halothiazoles, leading to derivatives with significant photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010). Another approach involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and some of their reactions have been explored for scientific explanations (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, showing details of intramolecular and intermolecular hydrogen bonding, which play a crucial role in stabilizing the molecular conformation. For instance, the structure of (2E)-ethyl 2-((4-(cyanomethoxy)benzylidene)hydrazono)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate was elucidated, providing insights into bond lengths, angles, and dihedral angles through both experimental and theoretical DFT calculations (Ustabaş et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives involves various transformations, such as acylation, methylation, and reactions with electrophilic reagents, leading to a wide array of functionalized products. These reactions are crucial for modifying the chemical properties of the thiazole core for specific applications. For example, acylation and subsequent reactions of 2-amino-4-methylthiazole-5-carboxylic acid derivatives have been reported, showcasing the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are critical for the compound's application in various fields. For example, the synthesis and corrosion inhibition activity of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method highlights the compound's potential as a corrosion inhibitor, with detailed analysis of its physical properties (Insani et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiazole derivatives are influenced by their molecular structure. Studies on the synthesis and reaction mechanisms of these compounds provide insights into their chemical behavior, offering potential for developing new materials and pharmaceuticals. For instance, the direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate demonstrate the chemical versatility and reactivity of oxazole derivatives (Verrier et al., 2009).
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
- Thiazolecarboxylic acid derivatives have been synthesized through acylation, methylation, and subsequent conversion into esters, demonstrating the versatility of thiazole compounds in chemical synthesis (Dovlatyan et al., 2004).
- A novel enzymatic route for the kinetic resolution of carboxylic acid derivatives showcases the potential for producing enantiomerically pure compounds, a crucial aspect in drug synthesis and chemical research (Kasture et al., 2005).
- Efficient one-pot synthesis methods for thiazole-5-carboxylates from commercially available materials offer practical and environmentally friendly approaches to compound development (Meng et al., 2014).
Photophysical Studies and Material Science
- Tandem photoarylation-photoisomerization reactions have been explored for the synthesis of ethyl 2-arylthiazole-5-carboxylates, revealing insights into their photophysical properties and singlet oxygen activation capabilities. This research indicates potential applications in material sciences and photodynamic therapy (Amati et al., 2010).
Biomedical Research Applications
- Synthesis and screening of lipophilic acetamide derivatives have identified compounds with promising antibacterial and antifungal activities, highlighting the therapeutic potential of thiazole derivatives in treating microbial infections (Ahmed et al., 2018).
- Novel sulfonamide derivatives have been synthesized and demonstrated good antimicrobial activity, suggesting the utility of these compounds in developing new antimicrobial agents. The study also included quantum calculations to better understand the properties of these compounds (Fahim & Ismael, 2019).
Orientations Futures
The study of thiazole derivatives is an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs .
Propriétés
IUPAC Name |
ethyl 2-[(2-benzylsulfonylacetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(16-11-7-4-8-12-16)23-21(29-19)22-17(24)14-30(26,27)13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKMABFRXKWLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(benzylsulfonyl)acetamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl 3-methyl 2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2498883.png)
![2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2498884.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,2-trimethylcyclopropane-1-carboxamide](/img/structure/B2498885.png)
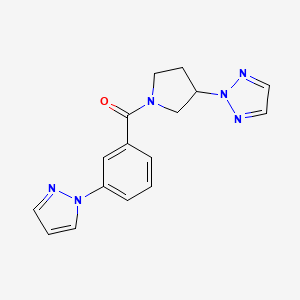
![3,4,5,6-tetrachloro-N-[4-ethyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2498887.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2498891.png)
